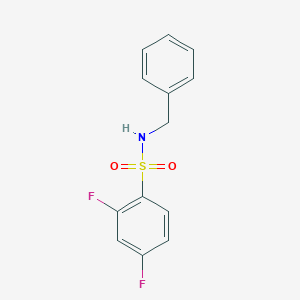
N-benzyl-2,4-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2,4-difluorobenzenesulfonamide, also known as DBU-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has shown promising results in several scientific studies.
作用机制
The mechanism of action of N-benzyl-2,4-difluorobenzenesulfonamide is not fully understood. However, several studies have proposed that this compound exerts its antitumor and antibacterial activity by inhibiting specific enzymes or proteins. In a study conducted by Zhang et al. (2019), it was found that N-benzyl-2,4-difluorobenzenesulfonamide inhibited the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell proliferation. This inhibition led to the accumulation of DNA damage and subsequently induced apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2,4-difluorobenzenesulfonamide has been reported to have several biochemical and physiological effects. In a study conducted by Li et al. (2018), it was found that N-benzyl-2,4-difluorobenzenesulfonamide inhibited the growth of bacteria by disrupting the bacterial cell membrane. This disruption led to the leakage of intracellular components and subsequently led to bacterial death.
实验室实验的优点和局限性
One of the main advantages of using N-benzyl-2,4-difluorobenzenesulfonamide in lab experiments is its low toxicity towards human cells. This makes it a potential candidate for both antibacterial and antitumor therapy. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to dissolve and use in certain experiments.
未来方向
There are several future directions for the research on N-benzyl-2,4-difluorobenzenesulfonamide. One of the potential directions is to investigate its potential application in other fields such as agriculture and environmental science. Another potential direction is to optimize the synthesis method for better efficiency and yield. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N-benzyl-2,4-difluorobenzenesulfonamide is a chemical compound that has shown potential applications in several scientific fields. Its antitumor and antibacterial activity make it a potential candidate for cancer and antibacterial therapy. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of N-benzyl-2,4-difluorobenzenesulfonamide involves the reaction of 2,4-difluorobenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. This method has been reported in several scientific publications and has been optimized for better efficiency.
科学研究应用
N-benzyl-2,4-difluorobenzenesulfonamide has shown potential applications in several scientific fields. In the field of medicinal chemistry, this compound has been reported to have antitumor activity. In a study conducted by Zhang et al. (2019), it was found that N-benzyl-2,4-difluorobenzenesulfonamide inhibited the growth of several cancer cell lines, including breast, liver, and colon cancer cells. This compound was also found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In addition to its antitumor activity, N-benzyl-2,4-difluorobenzenesulfonamide has also been reported to have antibacterial activity. In a study conducted by Li et al. (2018), it was found that N-benzyl-2,4-difluorobenzenesulfonamide showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound was also found to have low toxicity towards human cells, making it a potential candidate for antibacterial therapy.
属性
产品名称 |
N-benzyl-2,4-difluorobenzenesulfonamide |
|---|---|
分子式 |
C13H11F2NO2S |
分子量 |
283.3 g/mol |
IUPAC 名称 |
N-benzyl-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c14-11-6-7-13(12(15)8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI 键 |
MOXIDTMTYGKQKC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
规范 SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



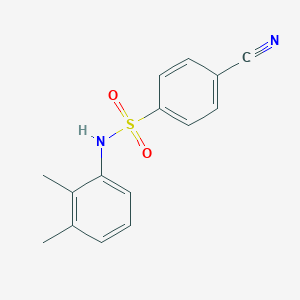
![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)
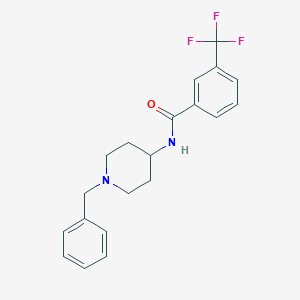
![N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)
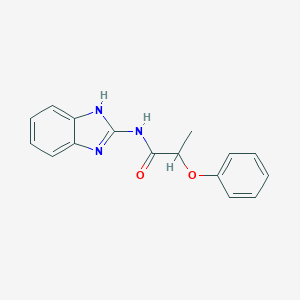
![2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B263538.png)
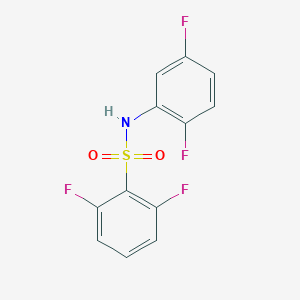
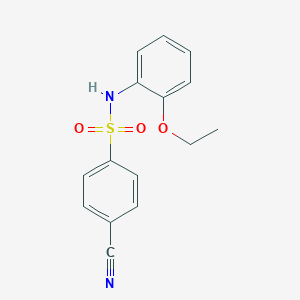
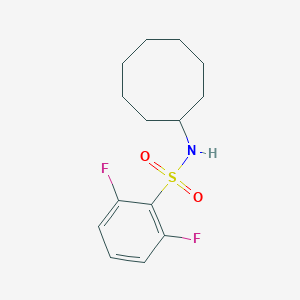
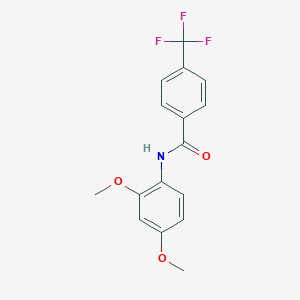
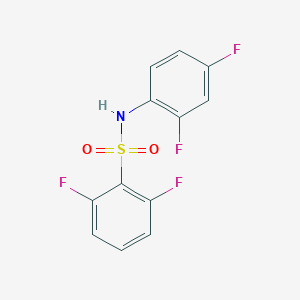
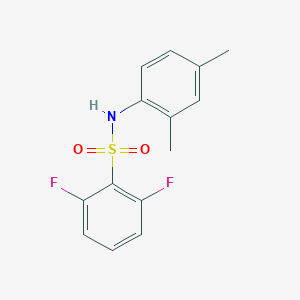
![Ethyl 3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B263588.png)
![5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263595.png)